molecular formula C5H6Br2N4O B11193176 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propanamide

3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B11193176
M. Wt: 297.94 g/mol
InChI Key: LFWYMISETXJMMM-UHFFFAOYSA-N
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Description

3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propanamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of bromine atoms in the 3 and 5 positions of the triazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propanamide typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with a suitable propanamide derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize yield. The use of automated systems and precise control of temperature, pressure, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the triazole ring.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the triazole ring.

    Substitution: The bromine atoms in the 3 and 5 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds.

Scientific Research Applications

3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the triazole ring play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propanamide is unique due to the presence of both bromine atoms and the propanamide group This combination imparts specific chemical and biological properties that distinguish it from other triazole derivatives

Properties

Molecular Formula

C5H6Br2N4O

Molecular Weight

297.94 g/mol

IUPAC Name

3-(3,5-dibromo-1,2,4-triazol-1-yl)propanamide

InChI

InChI=1S/C5H6Br2N4O/c6-4-9-5(7)11(10-4)2-1-3(8)12/h1-2H2,(H2,8,12)

InChI Key

LFWYMISETXJMMM-UHFFFAOYSA-N

Canonical SMILES

C(CN1C(=NC(=N1)Br)Br)C(=O)N

Origin of Product

United States

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